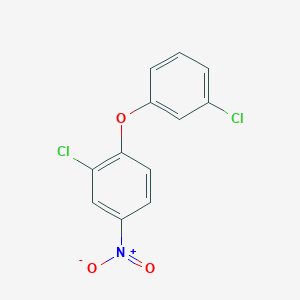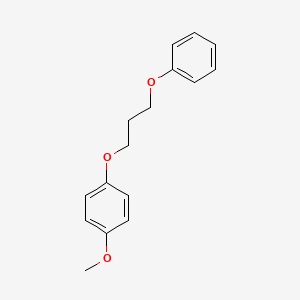![molecular formula C16H13BrFNO B5172160 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as BF-MPMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most significant applications of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its use as a potential anticancer agent. Studies have shown that 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Mecanismo De Acción
The mechanism of action of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves the inhibition of tubulin polymerization, which is essential for cell division. 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one binds to the colchicine binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one for lab experiments is its potent cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One of the potential directions is the development of more water-soluble derivatives of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one to improve its pharmacological properties. Additionally, further studies are needed to investigate the potential of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, the elucidation of the molecular mechanisms underlying the biological activities of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can provide valuable insights into the development of novel drugs targeting tubulin polymerization.
Métodos De Síntesis
The synthesis of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves the condensation reaction between 2-bromo-4-fluoroaniline and 4-methylacetophenone in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization to obtain pure 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one.
Propiedades
IUPAC Name |
(E)-3-(2-bromo-4-fluoroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c1-11-2-4-12(5-3-11)16(20)8-9-19-15-7-6-13(18)10-14(15)17/h2-10,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUSEBOGNPSQY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)


![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)

![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)